molecular formula C13H15FO3 B1371860 Ethyl 5-(2-fluorophenyl)-5-oxovalerate CAS No. 898753-35-0

Ethyl 5-(2-fluorophenyl)-5-oxovalerate

Cat. No. B1371860
M. Wt: 238.25 g/mol
InChI Key: JWDJUKXKHBKNFO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability of the compound.


Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques and Characterization : A derivative of Ethyl 5-(2-fluorophenyl)-5-oxovalerate, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized using the S-arylation method. It was characterized using NMR, Raman, and infrared spectroscopy, highlighting the importance of these methods in the synthesis and analysis of such compounds (Riadi et al., 2021).

  • Biological Evaluation and Potential Anticancer Properties : The synthesized compound demonstrated potent cytotoxic activity against various human cancer cell lines. This indicates a potential role in cancer research and therapy, particularly in the development of new anticancer agents (Riadi et al., 2021).

Molecular Structure Analysis

  • Molecular Structure and Configuration : Detailed molecular structure studies, such as those conducted on related fluorophenyl compounds, provide insights into the planar configurations and atomic deviations of these molecules. This is crucial for understanding the properties and potential applications of Ethyl 5-(2-fluorophenyl)-5-oxovalerate derivatives (Kang, 2011).

Chemical Properties and Reactions

  • Photoisomerisation and Spectral Analysis : The study of photoisomerisation, as seen in derivatives of Ethyl 5-(2-fluorophenyl)-5-oxovalerate, provides valuable information on the reaction pathways and stability of these compounds under different conditions. This is relevant for their potential use in photodynamic therapy or as photosensitive materials (Vyňuchal et al., 2008).

  • Enzymatic Synthesis for Drug Development : The enzymatic synthesis process, utilizing compounds like Ethyl 5-(2-fluorophenyl)-5-oxovalerate, is significant in the development of intermediates for drug synthesis. This approach can lead to higher yields and purity, which is essential in pharmaceutical manufacturing (Liu et al., 2017).

Crystallography and Solid-State Analysis

  • Crystal Structure Determination : The study of crystal structures, like those related to Ethyl 5-(2-fluorophenyl)-5-oxovalerate derivatives, is crucial for understanding the solid-state properties of these compounds. This information is essential for the development of materials with specific optical or electronic properties (Yeong et al., 2018).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound.


Future Directions

This involves looking at potential future applications of the compound and areas of research that could be explored.


For a specific compound, these analyses would require access to laboratory data and published research. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

ethyl 5-(2-fluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDJUKXKHBKNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645631
Record name Ethyl 5-(2-fluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-fluorophenyl)-5-oxovalerate

CAS RN

898753-35-0
Record name Ethyl 2-fluoro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-fluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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